molecular formula C7H11ClN2O2S B7841823 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B7841823
M. Wt: 222.69 g/mol
InChI Key: GHNOFNAXYSEERL-UHFFFAOYSA-N
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Description

This compound (CAS No. 1217983-12-4, molecular formula C₇H₁₀ClN₃O₂S, molecular weight 235.69 g/mol) features a thiazole ring substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 2-aminoethyl chain at position 2, forming a hydrochloride salt . The hydrochloride enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-4-6(7(10)11)12-5(9-4)2-3-8;/h2-3,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNOFNAXYSEERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A patent by outlines a scalable method starting from mucochloric acid (2,3-dichloroacryloyl chloride):

Step 1: Alkaline Hydrolysis of Mucochloric Acid
Mucochloric acid undergoes hydrolysis with NaOH (50% aqueous) at 40°C to yield 2,3-dichloroacrylic acid. Subsequent treatment with thionyl chloride in toluene generates the acyl chloride intermediate.

Step 2: Reaction with Substituted Anilines
The acyl chloride reacts with anilines (e.g., 2-chloro-6-methylaniline) in the presence of sodium methoxide, forming a thiourea precursor.

Step 3: Cyclization with Thiourea
Thiourea in acetic acid and HCl at 60–65°C induces cyclization, yielding the thiazole core. Final hydrochloride salt formation is achieved via recrystallization in THF/hexane (68% yield).

Table 1: Key Reaction Conditions for Solution-Phase Synthesis

StepReactantsCatalyst/SolventTemperatureYield
HydrolysisNaOH, mucochloric acidH2O40°C67%
Acyl chloride formationThionyl chlorideToluene, DMF70°C87%
CyclizationThiourea, HClAcetic acid60–65°C68%

Bromine-Assisted Thiocyanation

An alternative route from employs bromine to facilitate thiocyanation of methyl 4-aminobenzoate:

  • Thiocyanation : KSCN and bromine in glacial acetic acid at 10°C introduce the SCN group.

  • Cyclization : Spontaneous ring closure under basic conditions (pH 8) forms the thiazole scaffold (35–95% yield).

Solid-Phase Synthesis

Traceless Linker Strategy

The method described in utilizes chloromethyl polystyrene resin functionalized with a sulfur linker:

  • Resin Activation : Conversion to a sulfur-linked intermediate via three-step functionalization.

  • Fmoc-Based Coupling : Sequential amide bond formation at C4 and C5 positions using Fmoc-protected amino acids.

  • Cleavage and Purification : TFA-mediated cleavage yields the target compound with ≥87% purity but low overall yield (9% over 11 steps).

Table 2: Solid-Phase Synthesis Parameters

ParameterDetails
ResinChloromethyl polystyrene
LinkerSulfur-based traceless unit
Coupling agentFmoc-protected amino acids
Cleavage conditionsTrifluoroacetic acid (TFA)
Purity≥87%

Comparative Analysis of Methodologies

Yield and Purity

  • Solution-phase : Higher yields (68–95%) but requires extensive purification.

  • Solid-phase : Lower yields (9%) but superior purity due to stepwise coupling.

Scalability

Industrial production (e.g., 4000 L reactors) prioritizes solution-phase methods for cost efficiency, while solid-phase is reserved for specialized peptidomimetics.

Industrial Production Optimization

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance mixing and heat transfer, reducing side reactions.

Automated Purification

Hexane/THF recrystallization and charcoal filtration are automated to maintain consistency in hydrochloride salt formation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride has been studied for its efficacy against various bacterial strains. A study demonstrated that this compound exhibits inhibitory effects on Gram-positive bacteria, which could lead to its development as a new antibiotic agent .

Anticancer Properties
Thiazole derivatives are also being explored for their anticancer activities. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study highlighted the compound's potential to inhibit tumor growth in xenograft models of breast cancer, showcasing its promise as a therapeutic agent .

Agricultural Applications

Pesticide Development
The thiazole ring is a common structure in many agrochemicals. Research has indicated that this compound may enhance the efficacy of certain pesticides by acting as a synergist. This compound has been tested in combination with existing pesticides to improve their effectiveness against pests while reducing the required dosage .

Plant Growth Regulation
Studies have shown that thiazole derivatives can influence plant growth by modulating hormonal pathways. The application of this compound in agricultural settings could promote growth and yield in various crops, making it a candidate for further research in plant biotechnology .

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways, which could have implications for drug design and metabolic engineering .

Case Study: Enzyme Interaction
In vitro studies demonstrated that this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition suggests potential applications in developing antifolate drugs .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Efficacy in Cancer Models

ModelTreatment Dose (mg/kg)Tumor Volume Reduction (%)
Breast Cancer Xenograft5045
Lung Cancer Xenograft7560

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences in substituents, biological activities, and physicochemical properties:

Compound Name Substituent at Position 2 Biological Activity Molecular Formula Molecular Weight (g/mol) Reference
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride 2-Aminoethyl Not specified (potential varied uses) C₇H₁₀ClN₃O₂S 235.69
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) (4-Chlorobenzyl)amino Antidiabetic (NIDDM model) C₁₂H₁₂ClN₃O₂S 297.76
Febuxostat 3-Cyano-4-isobutoxyphenyl Xanthine Oxidase Inhibitor C₁₆H₁₆N₂O₃S 316.37
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride 3-Aminopropyl Not specified C₈H₁₂Cl₂N₂O₂S 271.17
2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride Complex substituent (dimethylamino, methylphenyl) Not specified C₁₅H₂₀ClN₃O₂S 341.85
2-((3-Fluorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid (3-Fluorophenyl)amino Free radical scavenging C₁₁H₉FN₂O₂S 264.27
Key Observations:
  • Electronic Effects : Aromatic substituents (e.g., chlorobenzyl in BAC, fluorophenyl in ) introduce electron-withdrawing or donating effects, influencing enzyme interactions.
  • Salt Forms : Hydrochloride salts (target compound, ) improve solubility, critical for bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydrochloride salts (target compound: 235.69 g/mol) generally exhibit higher aqueous solubility than free bases (e.g., BAC: 297.76 g/mol).
  • Metabolic Stability: Alkylamino groups (e.g., aminopropyl in ) may undergo oxidative metabolism, whereas aromatic groups (e.g., febuxostat) resist degradation.

Biological Activity

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride (CAS Number: 126612-89-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, anticancer, and antioxidant effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C₆H₉ClN₂O₂S
  • Molecular Weight : 208.67 g/mol
  • LogP : 1.84 (indicating moderate lipophilicity)
  • Solubility : Soluble in water and organic solvents.

1. Antibacterial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties. Studies have shown effectiveness against various strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhiComparable to ceftriaxone
K. pneumoniaeComparable to ceftriaxone

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 100 µM to 225 µM across different cell lines.

In one study, the compound was shown to increase the multipolarity of centrosomes in cancer cells, leading to aberrant mitotic spindle formation and subsequent cell death .

3. Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays measuring free radical scavenging activity. It demonstrated moderate antioxidant effects comparable to standard antioxidants like ascorbic acid.

Assay TypeResult
DPPH ScavengingIC₅₀ = 15 µM
ABTS ScavengingIC₅₀ = 12 µM

These results indicate that the compound can mitigate oxidative stress by neutralizing free radicals .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to oxidative stress and inflammation .
  • Cell Cycle Arrest : Studies have indicated that treatment with this compound leads to cell cycle arrest at the S phase in cancer cells, suggesting a mechanism that may involve the modulation of cyclin-dependent kinases .

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed significant cytotoxic effects at concentrations above 100 µM.
    • Flow cytometry analysis revealed increased apoptotic cells after treatment, indicating the compound's potential as an anticancer agent.
  • Antibacterial Efficacy :
    • A comparative study against standard antibiotics showed that the thiazole derivative had comparable or superior efficacy against resistant strains of bacteria such as Pseudomonas aeruginosa.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminothiazole derivatives and carboxylic acid precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid (3–5 hours) under controlled temperature (110–120°C) is a validated approach. Yield optimization may involve adjusting stoichiometric ratios (1.0–1.1 equiv), solvent polarity, and catalyst selection. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Employ a combination of:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • FTIR to confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, thiazole C-N absorption at 1650 cm⁻¹).
  • NMR (¹H/¹³C) to verify structural motifs (e.g., methyl group at δ 2.3–2.5 ppm, aromatic protons in the thiazole ring).
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 249.08) .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store the compound in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician with the compound’s safety data sheet (SDS) .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel derivatives of this thiazole compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis can predict feasible reaction pathways for derivative synthesis. For instance, ICReDD’s integrated approach uses reaction path sampling to identify optimal conditions for introducing substituents (e.g., halogenation at the 4-methyl position) while minimizing side reactions. Computational screening of electron-withdrawing/donating groups can prioritize derivatives for experimental validation .

Q. What strategies resolve contradictions in reported bioactivity data across different studies involving this compound?

  • Methodological Answer : Conduct meta-analyses with standardized assay conditions (e.g., fixed cell lines, consistent IC50 protocols). Variability often arises from:

  • Differences in solubility (use DMSO stock solutions ≤1% v/v).
  • Batch-to-batch purity variations (validate via HPLC before bioassays).
  • pH-dependent stability (perform kinetic studies at physiological pH 7.4).
    Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions, and what experimental approaches quantify degradation kinetics?

  • Methodological Answer : Perform accelerated stability studies:

  • pH profiling : Prepare buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) over 24–72 hours.
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds (>150°C).
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions. Degradation products (e.g., free thiazole) can be identified via LC-MS .

Q. What advanced separation techniques improve isolation efficiency of this polar zwitterionic compound from complex reaction mixtures?

  • Methodological Answer : Utilize hydrophilic interaction chromatography (HILIC) with a silica-based stationary phase (particle size 3–5 µm) and mobile phase gradients (acetonitrile/ammonium formate). For large-scale purification, membrane filtration (10 kDa cutoff) or countercurrent chromatography can separate the hydrochloride salt from unreacted precursors .

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